![molecular formula C16H18N2O4S B4235616 N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4235616.png)
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide
Overview
Description
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It has been shown to selectively inhibit the activity of the enzyme TYK2, which plays a key role in the signaling pathways that lead to the production of pro-inflammatory cytokines.
Mechanism of Action
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide selectively inhibits the activity of the enzyme TYK2, which is a member of the Janus kinase (JAK) family of kinases. TYK2 plays a key role in the signaling pathways that lead to the production of pro-inflammatory cytokines. By inhibiting TYK2, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide reduces the production of these cytokines, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of immune cells such as T cells and B cells, and reduce the infiltration of immune cells into inflamed tissues. In addition, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide has been shown to reduce joint inflammation and bone erosion in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide is its selectivity for TYK2, which reduces the risk of off-target effects. In addition, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide has been shown to be well-tolerated and safe in animal models, which is an important consideration for the development of new drugs. However, one limitation of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide. One area of interest is the potential use of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide in the treatment of other autoimmune diseases such as multiple sclerosis and lupus. Another area of interest is the development of combination therapies that target multiple pathways involved in the pathogenesis of autoimmune diseases. In addition, further studies are needed to assess the safety and efficacy of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide in clinical trials.
Scientific Research Applications
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. These studies have shown that N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide is effective in reducing the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α, which play a key role in the pathogenesis of these diseases. In addition, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide has been shown to be well-tolerated and safe in animal models.
properties
IUPAC Name |
N-[5-(benzylsulfamoyl)-2-methoxyphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12(19)18-15-10-14(8-9-16(15)22-2)23(20,21)17-11-13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWCYTGPROHGBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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